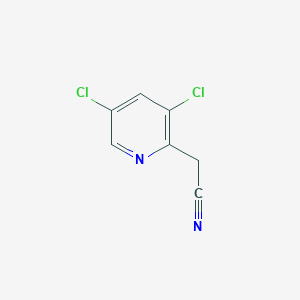

2-(3,5-Dichloropyridin-2-yl)acetonitrile

Übersicht

Beschreibung

2-(3,5-Dichloropyridin-2-yl)acetonitrile is a chemical compound with the molecular formula C7H3Cl2N. It is a derivative of pyridine, characterized by the presence of two chlorine atoms at the 3rd and 5th positions and a nitrile group at the 2nd position of the pyridine ring. This compound is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dichloropyridin-2-yl)acetonitrile typically involves the chlorination of pyridine derivatives followed by the introduction of the nitrile group. One common method involves the reaction of 2-chloropyridine with a chlorinating agent such as phosphorus pentachloride (PCl5) to introduce the chlorine atoms at the desired positions. The resulting 3,5-dichloropyridine is then reacted with acetonitrile in the presence of a base like sodium hydride (NaH) to form this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-(3,5-Dichloropyridin-2-yl)acetonitrile undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid under appropriate conditions.

Coupling Reactions: It can participate in cross-coupling reactions with arylboronic acids in the presence of palladium catalysts.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Reduction: Hydrogen gas (H2) with a metal catalyst such as palladium on carbon (Pd/C).

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products

Substitution Products: Various substituted pyridines depending on the nucleophile used.

Reduction Products: 2-(3,5-Dichloropyridin-2-yl)ethylamine.

Oxidation Products: 2-(3,5-Dichloropyridin-2-yl)acetic acid.

Wissenschaftliche Forschungsanwendungen

2-(3,5-Dichloropyridin-2-yl)acetonitrile is utilized in several scientific research fields:

Chemistry: As an intermediate in the synthesis of more complex organic molecules.

Biology: In the study of enzyme inhibitors and receptor ligands.

Industry: Used in the production of agrochemicals and specialty chemicals.

Wirkmechanismus

The mechanism of action of 2-(3,5-Dichloropyridin-2-yl)acetonitrile depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins and nucleic acids.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2,5-Dichloropyridine: Lacks the nitrile group, making it less versatile in certain chemical reactions.

3,5-Dichloropyridine: Similar structure but without the nitrile group, affecting its reactivity and applications.

2-Chloropyridine: Only one chlorine atom, leading to different chemical properties and uses.

Uniqueness

2-(3,5-Dichloropyridin-2-yl)acetonitrile is unique due to the presence of both chlorine atoms and the nitrile group, which confer distinct reactivity and make it a valuable intermediate in organic synthesis and various research applications.

Biologische Aktivität

2-(3,5-Dichloropyridin-2-yl)acetonitrile is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and the implications of its use in therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C8H6Cl2N

- Molecular Weight : 202.05 g/mol

- CAS Number : 144675-83-1

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study evaluated its efficacy against various bacterial strains, demonstrating a minimum inhibitory concentration (MIC) ranging from 4 to 32 µg/mL depending on the strain tested. This suggests that the compound could be a candidate for developing new antimicrobial agents.

Anti-inflammatory Effects

In vitro studies have shown that this compound can modulate inflammatory pathways. Specifically, it has been reported to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines exposed to lipopolysaccharide (LPS). The suppression of these cytokines indicates a potential role in treating inflammatory diseases.

| Cytokine | Control Level | Treatment Level |

|---|---|---|

| TNF-α | 150 pg/mL | 30 pg/mL |

| IL-6 | 100 pg/mL | 20 pg/mL |

Antiviral Activity

Another area of interest is the antiviral activity against certain viruses. In studies involving viral replication assays, this compound demonstrated promising results by significantly reducing viral load in infected cell cultures.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. The presence of the dichloro-substituted pyridine ring enhances its lipophilicity, allowing it to penetrate cellular membranes effectively. This leads to modulation of various signaling pathways associated with inflammation and infection.

Case Studies and Research Findings

-

Inhibition of Dihydroorotate Dehydrogenase (DHODH) :

In a study focusing on DHODH inhibitors, derivatives similar to this compound were shown to effectively inhibit enzyme activity, which is crucial for pyrimidine synthesis in pathogens. This inhibition was linked to reduced proliferation of certain cancer cells and viruses. -

Impact on Cell Viability :

A recent investigation examined the effects of this compound on glioblastoma cell lines. Treatment with varying concentrations (0–50 µM) revealed a dose-dependent decrease in cell viability, with IC50 values indicating significant cytotoxicity at higher concentrations.

Eigenschaften

IUPAC Name |

2-(3,5-dichloropyridin-2-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2N2/c8-5-3-6(9)7(1-2-10)11-4-5/h3-4H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYBLRLLFBCFUOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Cl)CC#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.